molecular formula C34H71N B14637711 N,N-Dioctyloctadecan-1-amine CAS No. 55806-52-5

N,N-Dioctyloctadecan-1-amine

Cat. No.: B14637711
CAS No.: 55806-52-5
M. Wt: 493.9 g/mol
InChI Key: MVYPSDCFXAZGIY-UHFFFAOYSA-N
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Description

Structural Context and Significance of Long-Chain Tertiary Amines in Advanced Chemical Systems

The defining feature of N,N-Dioctyloctadecan-1-amine is its molecular architecture. The central nitrogen atom is sp³ hybridized, resulting in a trigonal pyramidal geometry with a lone pair of electrons that imparts basicity and nucleophilicity. libretexts.org However, the three long alkyl chains (two C8, one C18) create significant steric hindrance around this nitrogen atom, modulating its reactivity compared to smaller amines.

The physical properties of the molecule are dominated by its 34-carbon hydrocarbon structure. This extensive nonpolar character results in:

High Lipophilicity: The compound is highly soluble in nonpolar organic solvents and hydrocarbons but exhibits very low solubility in water. rsc.orgwikipedia.org

Low Volatility: A high molecular weight corresponds to a very high boiling point and low vapor pressure.

Surfactant Properties: The polar amine head group combined with the large, nonpolar tail structure suggests potential applications as a surfactant or emulsifier.

These long-chain tertiary amines are significant in advanced chemical systems primarily due to their ability to function in biphasic environments. They are widely used as intermediates in the synthesis of quaternary ammonium (B1175870) compounds, which have diverse applications as fabric softeners, drilling mud components, and bactericides. acs.org Furthermore, their derivatives and the amines themselves are utilized as corrosion inhibitors and asphalt (B605645) emulsifiers. rsc.orgacs.org In scientific research, the structural characteristics of these amines are leveraged for processes requiring robust, highly lipophilic reagents.

Physicochemical Properties of this compound

Property Value
Chemical Formula C₃₄H₇₁N
Molar Mass 494.94 g/mol
Appearance Oily Liquid / Waxy Solid
Solubility in Water Very Low
Solubility in Organic Solvents High in nonpolar solvents
CAS Number 68603-57-6

Overview of Key Academic Research Trajectories for this compound and Related Molecular Architectures

Academic and industrial research on this compound and structurally similar long-chain tertiary amines focuses on applications where their high molecular weight and hydrophobicity are advantageous.

Solvent Extraction in Hydrometallurgy A primary research area for high-molecular-weight tertiary amines is in solvent extraction, a process for separating and purifying metals. rmiq.org In acidic aqueous solutions, the amine's nitrogen atom is protonated, forming a bulky, lipophilic ammonium cation. This cation can form a neutral ion pair with a negatively charged metalate anion (e.g., complexes of uranium, palladium, or platinum), facilitating the transfer of the metal from the aqueous phase into an immiscible organic phase. iaea.orgrsc.orgrmiq.org

Research has shown that using tertiary amines with larger, higher-molecular-weight alkyl chains can offer distinct advantages, such as higher extraction coefficients for metals like uranium and a reduced tendency to form problematic third phases or emulsions. rmiq.org The steric bulk of amines like this compound can also be beneficial by preventing the irreversible formation of inner-sphere complexes during the stripping phase, where the metal is recovered from the organic solvent. rsc.org

Materials Science and Nanotechnology The role of amines in materials science is extensive, with applications in catalysis, surface modification, and the creation of advanced polymers. rsc.org While specific research on this compound in this context is not widely published, its molecular structure is highly suited for use as a capping agent or surface ligand in the synthesis of nanoparticles. The long, sterically demanding alkyl chains could effectively stabilize nanoparticles in nonpolar solvents, preventing aggregation and allowing for control over particle size and shape. This is a common strategy in nanomaterial synthesis, and the unique C8/C18 asymmetry of this amine could offer novel control over surface packing and particle-solvent interactions.

Carbon Dioxide Capture and Utilization Amine-based materials are heavily researched for capturing CO₂ from flue gas or the atmosphere. rsc.org Tertiary amines participate in CO₂ capture through a bicarbonate formation mechanism that requires the presence of water. rsc.org The extremely low volatility of this compound would be a significant advantage in temperature-swing adsorption processes, minimizing solvent loss. However, its high viscosity could present challenges related to mass transfer and reaction kinetics, representing a key research trajectory for optimizing its potential use in this field.

Comparison of Related Long-Chain Amines

Compound Name IUPAC Name Formula Molar Mass (g/mol) Key Structural Feature
This compound This compound C₃₄H₇₁N 494.94 Asymmetric Tertiary Amine (C18, C8, C8)
Trioctylamine N,N-Dioctyloctan-1-amine C₂₄H₅₁N 353.68 Symmetric Tertiary Amine (C8, C8, C8) wikipedia.org
Octadecylamine Octadecan-1-amine C₁₈H₃₉N 269.51 Primary Amine (C18) atamanchemicals.com

Properties

CAS No.

55806-52-5

Molecular Formula

C34H71N

Molecular Weight

493.9 g/mol

IUPAC Name

N,N-dioctyloctadecan-1-amine

InChI

InChI=1S/C34H71N/c1-4-7-10-13-16-17-18-19-20-21-22-23-24-25-28-31-34-35(32-29-26-14-11-8-5-2)33-30-27-15-12-9-6-3/h4-34H2,1-3H3

InChI Key

MVYPSDCFXAZGIY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(CCCCCCCC)CCCCCCCC

Origin of Product

United States

Synthetic Methodologies and Strategies for N,n Dioctyloctadecan 1 Amine and Its Functional Derivatives

Established Synthetic Pathways for Tertiary Amines

The synthesis of tertiary amines, including long-chain aliphatic structures like N,N-Dioctyloctadecan-1-amine, has traditionally relied on several robust and well-documented methods. These pathways offer versatility in starting materials and reaction conditions.

Reductive Amination of Carbonyl Compounds with Amine Precursors

Reductive amination, also known as reductive alkylation, is a highly effective method for preparing tertiary amines. wikipedia.orgnih.gov This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with a secondary amine to form an intermediate iminium ion, which is then reduced in situ to the target tertiary amine. wikipedia.orgyoutube.com For the synthesis of this compound, this could be achieved by reacting octadecanal (B32862) with dioctylamine (B52008).

The reaction is typically a one-pot synthesis where the carbonyl compound, the secondary amine, and a reducing agent are combined. wikipedia.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), or catalytic hydrogenation with catalysts like palladium on carbon (Pd/C). wikipedia.orgyoutube.com The choice of a mild reducing agent is crucial, as it selectively reduces the iminium ion intermediate without significantly reducing the initial carbonyl compound. wikipedia.org The process is widely used in chemical synthesis due to its efficiency and the mild conditions under which it can be performed. wikipedia.org

Table 1: Hypothetical Reductive Amination for this compound

Reactant 1 Reactant 2 Reducing Agent Intermediate Final Product
Octadecanal Dioctylamine Sodium Cyanoborohydride N,N-Dioctyloctadecan-1-iminium This compound
Octanal N-Octyloctadecan-1-amine Catalytic Hydrogenation (H2/Pd) N-Octyl-N-octadecyloctan-1-iminium This compound

Nucleophilic Substitution Reactions with Alkyl Halides and Amine Intermediates

The synthesis of tertiary amines can also be accomplished through the nucleophilic substitution of alkyl halides with secondary amines. studymind.co.uk In this SN2 reaction, the lone pair of electrons on the nitrogen atom of the secondary amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. studymind.co.ukchemguide.co.uk To synthesize this compound, dioctylamine could be reacted with an 18-carbon alkyl halide such as 1-bromooctadecane.

A significant challenge in this method is the potential for over-alkylation. The newly formed tertiary amine is also nucleophilic and can react with another molecule of the alkyl halide to form a quaternary ammonium (B1175870) salt. chemguide.co.uklibretexts.org To favor the formation of the tertiary amine and minimize this side reaction, reaction conditions can be controlled, for instance, by using a specific ratio of the amine to the alkyl halide. libretexts.org Despite this, the reaction often yields a mixture of products that may require separation. studymind.co.uk

Reduction of Nitrogen-Containing Functional Groups to Amines

The reduction of various nitrogen-containing functional groups serves as a fundamental route to amines. While the direct reduction of nitriles and nitro compounds typically yields primary amines, the reduction of amides is a versatile method that can produce primary, secondary, or tertiary amines depending on the amide's substitution. jove.comaakash.ac.in

To form a tertiary amine like this compound, one would start with the corresponding tertiary amide, N,N-dioctyloctadecanamide. This amide can then be reduced using a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH4). jove.com This process effectively converts the carbonyl group of the amide into a methylene (B1212753) group (CH2), yielding the desired tertiary amine. jove.com

While the reduction of nitriles and nitro compounds does not directly produce tertiary amines, these methods are crucial for synthesizing the necessary primary amine precursors. aakash.ac.inlibretexts.org For example, the reduction of octadecanenitrile or 1-nitrooctadecane (B3277616) would yield octadecan-1-amine, which could then be subsequently alkylated to the desired tertiary amine via methods described above. cdnsciencepub.comwikipedia.org

Table 2: Comparison of Established Synthetic Pathways for Tertiary Amines

Method Starting Materials Key Features Potential Limitations
Reductive Amination Aldehyde/Ketone + Secondary Amine Often a one-pot reaction; mild conditions. wikipedia.org Availability of starting carbonyl compounds. nih.gov
Nucleophilic Substitution Alkyl Halide + Secondary Amine Direct C-N bond formation. studymind.co.uk Risk of over-alkylation to quaternary ammonium salts. chemguide.co.uklibretexts.org
Amide Reduction Tertiary Amide Direct conversion of amide to amine. Requires strong reducing agents like LiAlH4. jove.com

Advanced Catalytic Approaches in Long-Chain Amine Synthesis

Modern synthetic chemistry has introduced advanced catalytic systems that enable more efficient and selective synthesis of amines and their derivatives, including complex long-chain structures.

Metal-Catalyzed Allylic C-H Amination Reactions for Tertiary Allylic Amines

The direct functionalization of carbon-hydrogen (C-H) bonds represents a significant advancement in synthetic efficiency. Metal-catalyzed allylic C-H amination is a powerful strategy for synthesizing tertiary allylic amines, which are functional derivatives of saturated amines. nih.gov This intermolecular cross-coupling reaction typically involves a terminal olefin and a secondary amine in the presence of an electrophilic metal catalyst, such as palladium(II). nih.govillinois.eduthieme-connect.com

This method avoids the need for pre-functionalized substrates, directly converting a C-H bond into a C-N bond. thieme-connect.com The reaction has been shown to be highly regio- and stereoselective, furnishing complex tertiary allylic amines from readily available starting materials. nih.govresearchgate.net A key challenge is that basic secondary amines can bind to and inhibit the metal catalyst; however, strategies have been developed to overcome this by coupling catalyst turnover with the slow release of the free amine nucleophile. nih.govsemanticscholar.org

Asymmetric Hydrogenation for Chiral Amine Derivatives

Asymmetric hydrogenation is a premier, atom-economical method for synthesizing chiral amines, which are crucial components in many pharmaceuticals and biologically active compounds. nih.gov This technique typically involves the hydrogenation of prochiral precursors like imines or enamines using a transition metal complex containing a chiral ligand. nih.govbohrium.com Catalysts based on iridium, rhodium, and ruthenium have proven highly effective in achieving high enantioselectivity. ajchem-b.comacs.org

The direct asymmetric hydrogenation of a prochiral imine is one of the most efficient approaches to obtaining valuable α-chiral amines. nih.gov For long-chain amines, a chiral derivative of this compound could be synthesized by forming a suitable prochiral enamine or imine and then subjecting it to asymmetric hydrogenation. This approach allows for precise control over the stereochemistry of the final product, offering a green and sustainable route to optically active amines. nih.govresearchgate.net

Table 3: Catalysts in Advanced Amine Synthesis

Method Catalyst Type Metal Center Application
Allylic C-H Amination Electrophilic Metal Catalyst Palladium (Pd) Synthesis of tertiary allylic amines from olefins. nih.govthieme-connect.com
Asymmetric Hydrogenation Chiral Metal Complex Iridium (Ir), Rhodium (Rh), Ruthenium (Ru) Enantioselective synthesis of chiral amines from imines/enamines. nih.govajchem-b.com

Biocatalytic Transformations for Enantioselective Amine Synthesis

Biocatalysis has emerged as a powerful and sustainable tool for the synthesis of chiral amines, offering high enantioselectivity under mild reaction conditions. mdpi.comrsc.org Amine transaminases (ATAs), particularly ω-transaminases (ω-TAs), are at the forefront of this technology. mdpi.comnih.gov These enzymes catalyze the transfer of an amino group from a donor molecule to a prochiral ketone, yielding a chiral amine. researchgate.net This method represents a greener alternative to traditional chemical syntheses, which often require harsh conditions and expensive metal catalysts. diva-portal.orgmdpi.com

The application of ω-TAs for the synthesis of complex chiral amines involves three main approaches:

Kinetic resolution of a racemic amine mixture. mdpi.com

Asymmetric synthesis starting from a prochiral ketone. mdpi.com

Deracemization of racemic amines, which combines enantioselective deamination with asymmetric amination in a one-pot process. mdpi.com

While the direct enantioselective synthesis of a complex tertiary amine like this compound via a single biocatalytic step is not typical, the chiral amine precursors can be synthesized using these methods. Challenges in the industrial application of transaminases include unfavorable reaction equilibria, substrate or product inhibition, and limited substrate scope. rsc.orgnih.govresearchgate.net To overcome these hurdles, researchers have developed various strategies, including protein engineering to enhance enzyme stability and substrate specificity, and reaction engineering to shift the equilibrium towards product formation. mdpi.comdiva-portal.org

Table 1: Strategies in ω-Transaminase-Mediated Amine Synthesis

Strategy Description Key Advantages
Asymmetric Synthesis Conversion of a prochiral ketone to a chiral amine using an amino donor. Direct route to enantiopure amines.
Kinetic Resolution Selective reaction of one enantiomer from a racemic mixture of amines. Useful when the racemic amine is readily available.
Deracemization Conversion of a racemic amine into a single enantiomer using two stereocomplementary enzymes. Achieves theoretical 100% yield and high enantioselectivity. mdpi.com
Protein Engineering Modification of the enzyme's amino acid sequence. Improves substrate scope, stability, and activity. mdpi.com

| Reaction Engineering | Optimization of reaction conditions, such as product removal, to drive the reaction forward. | Overcomes unfavorable thermodynamic equilibria. rsc.org |

Derivatization and Functionalization of Amine Scaffolds

The chemical modification of amine scaffolds is a cornerstone of synthetic chemistry, enabling the creation of novel molecules with diverse functionalities. For a tertiary amine such as this compound, derivatization can proceed through several strategic pathways, including the removal of an alkyl group (N-dealkylation) to reveal a reactive secondary amine, direct conversion to other nitrogen-containing structures, or oxidation of the nitrogen center.

N-Dealkylation as a Strategic Synthetic Transformation for Amine Modification

N-dealkylation is a crucial transformation that converts tertiary amines into their corresponding secondary amines, which serve as versatile intermediates for further functionalization. nih.govresearchgate.net This process involves the cleavage of a stable carbon-nitrogen bond, a challenging yet vital step in the synthesis of many pharmaceuticals and fine chemicals. nih.gov

Several chemical methods have been established for the N-dealkylation of tertiary amines. The von Braun reaction, one of the oldest methods, utilizes cyanogen (B1215507) bromide to yield a cyanamide (B42294) intermediate, which is subsequently hydrolyzed to the secondary amine. nih.gov A more widely used approach involves the reaction of the tertiary amine with a chloroformate reagent, such as vinyl, propargyl, or ethyl chloroformate. nih.govgoogle.comresearchgate.net This reaction forms a carbamate (B1207046) intermediate, which can then be cleaved under specific conditions to release the secondary amine. nih.gov The choice of chloroformate influences the conditions required for the final deprotection step. google.com

More recently, photoredox catalysis has provided a mild and highly functional group-tolerant method for N-dealkylation under aerobic conditions. acs.org These methods offer a strategic entry point for modifying complex structures like this compound, allowing for the selective removal of an octyl group to produce N-octyloctadecan-1-amine, which can then be used in subsequent derivatization reactions.

Table 2: Selected Reagents for N-Dealkylation of Tertiary Amines

Reagent Class Specific Reagent Example Intermediate Subsequent Cleavage Condition
Cyanogen Halide Cyanogen bromide (BrCN) Cyanamide Hydrolysis (acidic or basic)
Chloroformates Vinyl chloroformate Vinyloxycarbonyl amide Mild acid google.com
Propargyl chloroformate Propargyloxycarbonyl (Poc) amide Neutral, using reagents like tetrathiomolybdate (B108656) researchgate.net

One-Pot Conversions to Complex Nitrogen-Containing Structures (e.g., Urea (B33335) Derivatives) from Amine Intermediates

Urea derivatives are significant functional groups in medicinal and materials chemistry. One-pot syntheses provide an efficient route to these structures from amine intermediates, avoiding the isolation of potentially hazardous reagents like isocyanates. asianpubs.orgnih.gov A practical one-pot method involves the in situ generation of an isocyanate from a Boc-protected amine, which then reacts with a primary or secondary amine to form the desired urea. nih.govacs.org This transformation can be facilitated by reagents such as 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride. nih.gov

Starting from a secondary amine, such as one derived from the N-dealkylation of this compound, a one-pot reaction with an isocyanate precursor can yield complex, unsymmetrical urea derivatives. organic-chemistry.org For example, the secondary amine could be reacted with another amine and a carbonyl source, like carbonyl sulfide (B99878) or phosgene (B1210022) substitutes, to build the urea structure directly. organic-chemistry.org Catalytic methods using transition metals like palladium or ruthenium have also been developed for the synthesis of ureas from amines and various C1 sources, offering high atom economy. organic-chemistry.orgacs.org

Controlled Synthesis of Amine Oxides from Tertiary Amines

The direct oxidation of tertiary amines is the most common and straightforward method for the synthesis of tertiary amine N-oxides. thieme-connect.dewikipedia.org These compounds, which feature a dative N-O bond, are valuable as oxidants, surfactants, and synthetic intermediates. asianpubs.org For a long-chain aliphatic amine like this compound, this transformation would yield this compound N-oxide.

A variety of oxidizing agents can be employed for this purpose. Hydrogen peroxide (H₂O₂) is a widely used, environmentally friendly oxidant, often used in aqueous or alcoholic solutions. researchgate.netliverpool.ac.uk Peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are also highly effective for this transformation, typically proceeding via a concerted pathway. liverpool.ac.uk

Catalytic methods have been developed to improve efficiency and selectivity. Ruthenium trichloride (B1173362), for instance, can catalyze the aerobic N-oxidation of tertiary amines using molecular oxygen as the sole oxidant under mild conditions. asianpubs.orgacs.org Similarly, flavin-catalyzed oxidations with H₂O₂ offer a mild and highly effective system for converting tertiary amines to their N-oxides in high yields. asianpubs.orgresearchgate.net

Table 3: Common Oxidation Methods for Tertiary Amines

Oxidant/Catalyst System Typical Conditions Advantages
Hydrogen Peroxide (H₂O₂) Aqueous or alcoholic solution Environmentally friendly, inexpensive. researchgate.net
m-Chloroperoxybenzoic acid (m-CPBA) Aprotic solvents (e.g., CH₂Cl₂) High efficiency, reliable for a wide range of amines. liverpool.ac.uk
Ruthenium trichloride (RuCl₃) / O₂ Room temperature, atmospheric pressure Uses molecular oxygen as the ultimate oxidant. asianpubs.org

| Flavin catalyst / H₂O₂ | Methanol, room temperature | Mild conditions, fast and selective reactions. asianpubs.org |

Mechanistic Elucidation of N,n Dioctyloctadecan 1 Amine Reactivity and Interfacial Behavior

Fundamental Reaction Mechanisms Involving Amine Radical Cations and Iminium Ion Intermediates

The reactivity of tertiary amines like N,N-Dioctyloctadecan-1-amine can be initiated through single-electron oxidation to form an amine radical cation. acs.org This intermediate is a pivotal species from which several reaction pathways can diverge, most commonly leading to the formation of a highly electrophilic iminium ion. nih.gov The generation of the amine radical cation dramatically increases the acidity of the protons on the carbon atoms adjacent (alpha) to the nitrogen. acs.org

The conversion of the amine radical cation to an iminium ion can proceed through several mechanisms:

Hydrogen Atom Abstraction: A radical species can abstract a hydrogen atom directly from the α-carbon of the amine radical cation. nih.gov

Deprotonation-Oxidation Sequence: The amine radical cation can be deprotonated at the α-carbon by a base to form an α-amino radical. This radical is strongly reducing and is easily oxidized in a subsequent step to yield the iminium ion. nih.gov

C-C Bond Cleavage: In certain structures, the cleavage of a C-C bond alpha to the nitrogen can occur, generating a neutral carbon radical and an iminium ion. nih.gov

These pathways are central to the application of tertiary amines in photoredox catalysis, where visible light and a photocatalyst initiate the single-electron oxidation. acs.orgnih.govmdpi.com The resulting iminium ion is a powerful electrophile that can react with various nucleophiles to form new chemical bonds, enabling complex molecular synthesis. mdpi.com

Table 1: Mechanistic Pathways from Tertiary Amine Radical Cations to Iminium Ions
PathwayDescriptionKey IntermediatesReferences
Direct H-Atom Abstraction A hydrogen atom is directly removed from the α-carbon of the radical cation by a suitable acceptor.Amine Radical Cation, Iminium Ion nih.gov
Deprotonation-Oxidation The radical cation is first deprotonated at the α-carbon to form a neutral α-amino radical, which is then oxidized.Amine Radical Cation, α-Amino Radical, Iminium Ion nih.gov
C-C Bond Cleavage The C-C bond alpha to the nitrogen atom breaks, yielding an iminium ion and a carbon-centered radical.Amine Radical Cation, Iminium Ion, Carbon Radical nih.gov

Mechanistic Insights into Amine-Mediated Electrophilic Reactions (e.g., Electrophilic Arene Borylation)

Tertiary amines, including sterically hindered examples like this compound, play a crucial role as activators in certain electrophilic reactions, such as the electrophilic borylation of arenes. acs.orgnih.gov In these reactions, the amine functions as a Lewis base. The mechanism for the borylation of activated arenes typically proceeds through a SEAr (Electrophilic Aromatic Substitution) pathway where the key electrophile is a borenium cation, [Y₂B(amine)]⁺. acs.orgnih.gov This reactive species is generated from the interaction of a boron source (e.g., Y₂BCl), a Lewis acid (e.g., AlCl₃), and the tertiary amine. acs.org

The specific role and pathway are highly dependent on the amine's structure:

Non-Bulky Amines: With less sterically hindered amines like triethylamine, the borenium cation attacks the arene to form a σ-complex (an arenium ion). A second equivalent of a base is then required to deprotonate this complex and complete the substitution. acs.orgnih.gov

Bulky Amines: For an extremely bulky amine like this compound, the formation of a borenium cation may be disfavored. acs.orgnih.gov In such cases, alternative mechanisms become feasible. These can include the generation of a boron electrophile through the coordination of the Lewis acid directly to the boron reagent, or an initial adduct formation between the arene and the Lewis acid, followed by deprotonation and transmetalation. acs.orgnih.gov

Table 2: Amine-Dependent Pathways in Electrophilic Arene Borylation
Amine TypeKey ElectrophileMechanistic FeatureReferences
Less Nucleophilic/Bulky Borenium Cation [Y₂B(amine)]⁺Facile amine dissociation from the borylated arenium ion intermediate; no additional base required. acs.orgnih.gov
Standard (e.g., NEt₃) Borenium Cation [Y₂B(amine)]⁺An additional base is needed to deprotonate the arenium cation (σ-complex). acs.orgnih.gov
Extremely Bulky Boron electrophile from AlCl₃ coordinationBorylation does not proceed via a borenium cation; alternative mechanisms are activated. acs.orgnih.gov

Adsorption Mechanisms of Amine-Based Species on Substrates

The interaction of this compound with surfaces is dictated by its molecular structure, which features a polar amine headgroup and long, nonpolar alkyl tails. This duality allows for two primary modes of surface adsorption: physisorption and chemisorption.

Distinction Between Physisorption and Chemisorption Processes

Physisorption , or physical adsorption, arises from weak intermolecular forces, specifically van der Waals forces, between the adsorbate and the substrate. goldapp.com.cnallen.in For this compound, the extensive surface area of its three long alkyl chains would lead to significant van der Waals interactions with a surface, making physisorption a dominant mechanism. This process is characterized by low enthalpy of adsorption (typically 20-40 kJ/mol), is reversible, and can lead to the formation of multiple layers on the surface. allen.infiveable.me

Chemisorption , or chemical adsorption, involves the formation of a chemical bond (e.g., covalent or ionic) between the adsorbate and the surface. candcs.de This type of interaction is much stronger and more specific than physisorption, with a significantly higher enthalpy of adsorption (80-400 kJ/mol). fiveable.me Chemisorption is often irreversible and is restricted to a single monolayer, as the adsorbate molecules bind to specific active sites on the surface. fiveable.mepsiberg.com

Table 3: Comparison of Physisorption and Chemisorption
FeaturePhysisorptionChemisorption
Binding Forces Weak van der Waals forcesStrong chemical bonds (covalent, ionic)
Enthalpy of Adsorption Low (20-40 kJ/mol)High (80-400 kJ/mol)
Reversibility ReversibleOften Irreversible
Specificity Non-specificHighly specific to active sites
Adsorption Layers Multilayer formation is possibleMonolayer formation only
Temperature Dependence Favorable at lower temperaturesCan increase with temperature (requires activation energy)

Role of Lone Electron Pairs and Molecular Structure in Surface Interaction Dynamics

The key to the chemical reactivity and surface binding of this compound is the lone pair of electrons on the nitrogen atom. libretexts.orgdoubtnut.com This lone pair makes the amine a Lewis base and a nucleophile, capable of donating its electrons to form a chemical bond with an acidic or electrophilic site on a substrate surface. This interaction is the basis for chemisorption. researchgate.net

The effectiveness of this interaction depends on several factors:

Lone Pair Availability: The sp³-hybridized nitrogen in an alkylamine has a localized and readily available lone pair, making it a good base and nucleophile. masterorganicchemistry.com

Steric Hindrance: The three long alkyl chains (two octyl, one octadecyl) create significant steric bulk around the nitrogen atom. This can hinder the lone pair's ability to approach and bond with active sites on a surface, potentially making chemisorption less favorable compared to less hindered amines.

N-N Bond Cleavage Mechanisms via Reductive Processes Initiated by Diboron (B99234) Reagents

The reductive cleavage of N-N bonds is a reaction characteristic of molecules containing a hydrazine (B178648) or related moiety. nih.govresearchgate.net Therefore, this compound, being a tertiary amine, does not possess an N-N bond and would not directly undergo this transformation.

However, it is instructive to understand this mechanism as it applies to related nitrogen chemistry. For substrates like hydrazines, diboron reagents can effectively promote the cleavage of the N-N bond. nih.gov Experimental and theoretical studies suggest a non-radical, concerted mechanism for the reaction with hydrazines and azides. researchgate.net This process involves the simultaneous cleavage of the B-B bond in the diboron reagent and the N-N bond in the substrate. nih.gov The presence of an aryl group on the hydrazine is often essential for the reaction to proceed, likely because it helps stabilize the negative charge that develops during the N-N bond cleavage. nih.govresearchgate.net This reaction is a powerful method for converting hydrazines into their corresponding amines under reductive conditions. rsc.org

Applications of N,n Dioctyloctadecan 1 Amine in Advanced Materials Science

Corrosion Inhibition in Metallic Systems

The primary application of N,N-Dioctyloctadecan-1-amine in materials science is the protection of metallic systems against corrosion. Its effectiveness stems from its ability to form a persistent, protective barrier on the metal surface, mitigating the destructive effects of corrosive environments.

Organic corrosion inhibitors are classified based on their chemical nature and mechanism of action. mdpi.com this compound falls under the category of organic cationic inhibitors. These inhibitors function by adsorbing onto the metal surface. nih.gov The process is facilitated by the presence of heteroatoms, such as nitrogen, which act as centers of adsorption. mdpi.com

In acidic environments, the nitrogen atom in the amine can become protonated, acquiring a positive charge. This allows the molecule to be electrostatically attracted to the metal surface, which is typically cathodic (negatively charged) at local sites. mdpi.com This initial physical adsorption is often followed by chemical adsorption (chemisorption), where a coordinate bond is formed by the sharing of the lone pair of electrons from the nitrogen atom with the vacant d-orbitals of the metal atoms. nih.gov The protective effect of amines tends to increase with the number of hydrocarbon chains attached to the nitrogen atom. nih.gov

The efficacy of this compound as a corrosion inhibitor is fundamentally linked to its capacity to form a stable and dense protective film on the metal surface. reformchem.com This compound is classified as a film-forming amine (FFA). The formation of the protective layer is a two-step process involving the adsorption of the polar amine group onto the metal and the subsequent self-assembly of the nonpolar hydrocarbon chains. researchgate.netresearchgate.net

The polar head, the tertiary amine group, anchors the molecule to the metal surface. researchgate.net The long, hydrophobic octadecyl and octyl chains then orient themselves away from the metal surface, creating a tightly packed, non-polar barrier. nih.govreformchem.com This hydrophobic film acts as a physical shield, isolating the metal from the corrosive aqueous environment and preventing the diffusion of corrosive species like water and oxygen to the surface. reformchem.comresearchgate.net The stability of this film is crucial for long-term corrosion protection.

Corrosion is an electrochemical process involving both an anodic reaction (metal dissolution) and a cathodic reaction (e.g., hydrogen evolution in acidic media). Corrosion inhibitors can influence one or both of these reactions. mdpi.com Inhibitors are classified as anodic, cathodic, or mixed-type based on their primary effect on the electrochemical polarization behavior of the metal. mdpi.comrsc.org

Amines, including this compound, typically function as mixed-type inhibitors, meaning they retard both the anodic and cathodic reactions. mdpi.comresearchgate.net However, they often exhibit a predominant effect on one of the reactions. By adsorbing onto the metal surface, the inhibitor blocks active sites for both metal dissolution and hydrogen evolution. This leads to a decrease in the corrosion current density. Polarization studies on similar aliphatic amines have shown that they can act as cathodic-type inhibitors by adsorbing onto the steel surface and retarding the corrosion reactions. nargesgoudarzi.com The protonated form of the amine is adsorbed on the cathodic sites of the metal, reducing the rate of hydrogen evolution. Simultaneously, the adsorbed film can also cover anodic sites, hindering the dissolution of the metal.

The performance of this compound as a corrosion inhibitor is sensitive to several operational parameters, including its concentration, the ambient temperature, and the specific nature of the corrosive medium.

Inhibitor Concentration: The inhibition efficiency generally increases with the concentration of the inhibitor up to a certain point. This is because a higher concentration leads to greater surface coverage by the adsorbed inhibitor molecules. conicet.gov.ar Once the metal surface is fully covered, further increases in concentration may not significantly improve performance and can sometimes be detrimental.

Temperature: Temperature has a complex effect on corrosion inhibition. conicet.gov.ar An increase in temperature typically accelerates the corrosion rate. conicet.gov.arresearchgate.net For inhibitors that are physically adsorbed, an increase in temperature often leads to a decrease in inhibition efficiency due to the desorption of the inhibitor molecules from the metal surface. conicet.gov.arresearchgate.net However, in cases where chemisorption is the dominant mechanism, the efficiency might remain stable or even increase with temperature up to a certain threshold. Studies on similar amphiphilic amido-amines have shown that inhibition efficiency decreases as temperature increases, suggesting a physical adsorption mechanism. conicet.gov.arresearchgate.netscispace.com

Corrosive Environment: The composition of the corrosive environment, such as the type and concentration of acid, significantly impacts the inhibitor's effectiveness. researchgate.net The presence of different ions can either enhance or interfere with the adsorption of the inhibitor onto the metal surface.

The following table illustrates the typical effect of inhibitor concentration and temperature on corrosion rate and inhibition efficiency for an amine-based inhibitor in a CO2-saturated solution.

Temperature (°C)Inhibitor Concentration (ppm)Corrosion Rate (mm/year)Inhibition Efficiency (%)
3001.50-
30100.2583.3
30500.1093.3
301000.0894.7
6003.20-
60100.8075.0
60500.4585.9
601000.3090.6

This table contains representative data for illustrative purposes, based on trends observed for similar amine-based corrosion inhibitors.

Surfactant and Interfacial Agent Functionality

Beyond corrosion inhibition, the molecular structure of this compound, with its distinct polar (amine) and non-polar (hydrocarbon chains) regions, imparts surfactant properties.

This compound serves as a valuable chemical intermediate in the synthesis of more complex molecules. nih.gov Its tertiary amine group can be reacted with alkylating agents to produce quaternary ammonium (B1175870) compounds. These quaternary salts are widely used as cationic surfactants, biocides, and phase transfer catalysts. It can also be used in compositions containing other materials like scale inhibitors. google.com The long hydrocarbon chains derived from this amine are beneficial in creating compounds with specific solubility and surface activity characteristics.

Emulsification, Wetting, and Dispersant Properties in Various Media

The efficacy of chemical compounds as emulsifiers, wetting agents, and dispersants is fundamental in industries ranging from paints and coatings to cosmetics. These properties are intrinsically linked to the molecular structure of surfactants, which reduce surface and interfacial tension. nih.govnih.gov this compound, as a precursor to amine oxide surfactants, is relevant in this context. Amine oxides are a class of surfactants that exhibit a range of beneficial properties, including wetting, emulsifying, cleaning, and foam stabilization. atamanchemicals.com

Dispersing agents are crucial for preventing the flocculation of solid particles in a liquid medium, ensuring the stability of suspensions. specialchem.com The process involves the adsorption of the dispersant onto the particle surface. High molecular weight dispersants, in particular, offer superior performance by creating a protective layer that prevents particles from aggregating. researchgate.net The long alkyl chains of this compound would contribute significantly to the nonpolar, tail section of a potential surfactant derived from it, enhancing its interaction with nonpolar media and surfaces. In its N-oxide form, it would act as a non-ionic surfactant in neutral and alkaline conditions and as a cationic surfactant in acidic environments, highlighting its versatility. atamanchemicals.com

Table 1: Surfactant Properties of Amine Oxides

Property Description Relevance of Long Alkyl Chains
Emulsification Stabilizing mixtures of immiscible liquids, such as oil and water. The extensive hydrophobic nature of the octyl and octadecyl chains enhances stabilization within the nonpolar phase of an emulsion.
Wetting Lowering the surface tension of a liquid to allow it to spread more easily across a surface. The large hydrophobic volume improves surface coverage and reduction of interfacial tension.
Dispersion Preventing the clumping or settling of solid particles suspended in a liquid. Provides a steric barrier on the surface of particles, preventing aggregation and improving suspension stability. researchgate.net
Foam Stabilization Creating and sustaining foam by forming a stable film at the air-liquid interface. The bulky structure contributes to the formation of a robust interfacial film. atamanchemicals.com

Investigation of Antiradical Properties in N-Oxide Surfactants

Modern applications increasingly demand multifunctional materials, and surfactants that also possess antioxidant capabilities are of significant interest. nih.govmdpi.com Research into N-oxide surfactants has revealed their capacity to act as radical scavengers. nih.govnih.gov Studies on homologous series of N-oxide surfactants have demonstrated that they are capable of scavenging reactive radicals, a property that can be evaluated using techniques like electron paramagnetic resonance (EPR) and UV-vis spectroscopy. nih.govnih.gov

A key finding from these investigations is that the efficiency of radical scavenging can be influenced by the molecular structure of the surfactant. For instance, in some studies, the ability of N-oxide surfactants to scavenge radicals was found to increase with the length of the aliphatic chain. nih.gov This suggests that an N-oxide derived from this compound, with its substantial C18 and two C8 chains, could exhibit significant antiradical activity. This dual-functionality is desirable in applications like cosmetics and pharmaceuticals where protection against oxidative damage is crucial. nih.gov

Table 2: Research Findings on Antiradical Properties of N-Oxide Surfactants

Finding Methodology Implication for this compound N-oxide
N-oxide surfactants are capable of scavenging reactive radicals. nih.govnih.gov Electron Paramagnetic Resonance (EPR) and UV-vis spectroscopy. The N-oxide derivative would likely possess antioxidant properties.
Radical scavenging ability can increase with the length of the aliphatic chain. nih.gov Spectroscopic analysis of reaction kinetics. The presence of long octyl and octadecyl chains suggests potentially enhanced antiradical efficiency.
Dicephalic (twin-headed) N-oxides can be more efficient scavengers than their linear counterparts. nih.govnih.gov Comparative studies between different molecular architectures. While the subject compound is single-headed, its bulky structure could influence its scavenging mechanism.

Catalytic Applications in Organic Transformations

The unique electronic and steric properties of amines make them valuable as ligands in homogeneous catalysis, influencing the activity, selectivity, and stability of metal catalysts.

Design and Synthesis of Amine-Derived Ligands in Homogeneous Catalysis

Amine ligands are a class of nitrogen-donor ligands that are crucial in organic synthesis due to their strong coordination ability and the catalytic activity they impart to metal complexes. alfachemic.com The design of these ligands is critical; properties such as electron-donating ability, steric bulk, and the number of coordinating nitrogen atoms (denticity) can be tuned to optimize a specific catalytic transformation. wayne.edunih.gov

This compound, as a tertiary amine with three large alkyl substituents, is an example of a sterically hindered, electron-rich ligand. Its significant bulk would be expected to create a specific coordination environment around a metal center, which can be advantageous in controlling selectivity. For example, bulky ligands can promote reductive elimination and prevent catalyst deactivation pathways like dimerization. The design of catalysts for reactions such as cross-coupling or hydrogenation often leverages such sterically demanding ligands to achieve high efficiency and selectivity. acs.org

Table 3: Characteristics of Amine-Derived Ligands in Catalysis

Characteristic Description Role of this compound Structure
Electron Donation The nitrogen lone pair donates electron density to the metal center, influencing its reactivity. The alkyl chains are electron-donating, making the nitrogen a strong Lewis base.
Steric Hindrance The size of the substituents on the nitrogen atom creates a sterically crowded environment around the metal. The two octyl and one octadecyl group provide substantial steric bulk, which can control substrate access and stabilize low-coordinate species.
Coordination Ability Forms a coordinate bond with a metal center to create a catalytically active complex. As a monoamine, it would occupy a single coordination site, acting as an ancillary ligand to tune the catalyst's properties. alfachemic.com

Applications of N-Heterocyclic Carbene-Metal Complexes (e.g., NHC-Cu(I) complexes) in C-H Activation and Coupling Reactions

N-Heterocyclic carbenes (NHCs) have emerged as a dominant class of ligands in organometallic chemistry and catalysis, prized for their strong σ-donating properties and the stability they confer upon metal complexes. researchgate.netnih.gov These NHC-metal complexes are highly effective catalysts for a wide array of reactions, including challenging C-H activation and cross-coupling reactions. acs.org

The synthesis of NHC ligands often involves the use of bulky substituents on the nitrogen atoms of the heterocyclic ring (e.g., imidazole). These bulky groups are critical as they provide kinetic stabilization to the resulting metal complex and create a defined steric pocket that can control catalytic selectivity. researchgate.netmdpi.com While not an NHC itself, a bulky amine like this compound is representative of the types of structures that could be incorporated as N-substituents on an NHC ring. The long alkyl chains would provide a highly lipophilic and sterically demanding environment, potentially enhancing catalyst solubility in nonpolar media and influencing its activity in reactions like C-H functionalization. nih.gov

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of chemical systems composed of multiple molecules organized through non-covalent interactions. acs.orgnih.gov This "chemistry beyond the molecule" is driven by forces like hydrogen bonding and hydrophobic interactions to create ordered, functional architectures.

Molecular Organization via Hydrogen Bonding and Hydrophobic Interactions

The self-assembly of molecules into larger, ordered structures is governed by a subtle interplay of non-covalent forces. nih.gov Key among these are hydrogen bonds, which are directional and specific, and hydrophobic interactions, which describe the tendency of nonpolar molecules or parts of molecules to aggregate in aqueous solution to minimize contact with water. nih.govrsc.org

This compound is a molecule well-suited for self-assembly driven primarily by hydrophobic and van der Waals forces. Its three long, flexible alkyl chains constitute a large nonpolar domain. In polar environments, these chains would tend to associate with one another to exclude solvent molecules, leading to the formation of aggregates like micelles or vesicles. nih.gov

While the tertiary amine nitrogen cannot act as a hydrogen bond donor, its lone pair of electrons allows it to function as a hydrogen bond acceptor. rsc.org In the presence of suitable donor molecules (e.g., alcohols, phenols, or carboxylic acids), this hydrogen bonding capability could provide directional control, guiding the assembly of the hydrophobic chains into more complex and defined supramolecular structures. mdpi.com The combination of strong, non-directional hydrophobic forces and weaker, directional hydrogen bonding allows for the construction of intricate molecular architectures. nih.govmdpi.com

Table 4: Non-Covalent Interactions in the Self-Assembly of this compound

Interaction Description Role in Molecular Organization
Hydrophobic Interactions The tendency of nonpolar moieties to aggregate in a polar solvent to minimize the disruption of the solvent's hydrogen-bonding network. nih.gov The primary driving force for the aggregation of this compound molecules in polar media, leading to the formation of larger assemblies.
Van der Waals Forces Weak, short-range electrostatic attractions between uncharged molecules, arising from transient fluctuations in electron distribution. Stabilize the close packing of the long alkyl chains within the core of a self-assembled structure.
Hydrogen Bonding An attractive interaction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. nih.gov The tertiary nitrogen can act as a hydrogen bond acceptor, allowing for specific, directional interactions with donor molecules and influencing the final architecture.

Host-Guest Complexation with Macrocyclic Receptors (e.g., Cucurbiturils, Pillar[n]arenes, Bambusurils)

Host-guest chemistry involves the formation of unique structural relationships between two or more molecules that are held together by non-covalent forces. The larger molecule, the "host," possesses a cavity that can encapsulate a smaller molecule, the "guest." This interaction is highly selective and is governed by factors such as size, shape, and chemical complementarity. Macrocyclic molecules like cucurbiturils, pillar[n]arenes, and bambusurils are prominent hosts due to their well-defined, rigid cavities.

Cucurbiturils: Cucurbit[n]urils (CB[n]) are a family of macrocycles made of glycoluril units linked by methylene (B1212753) bridges. rsc.org They possess a hydrophobic cavity and two polar, carbonyl-lined portals. These features allow them to bind a variety of guest molecules in aqueous solutions, particularly those with positive charges or hydrophobic parts. The primary driving forces for complexation are the hydrophobic effect and ion-dipole interactions between the cationic guest and the carbonyl portals of the host. rsc.orgnih.gov Long-chain alkylamines can be encapsulated within the hydrophobic cavity of cucurbiturils, with the positively charged ammonium group interacting with the polar portals.

Pillar[n]arenes: Pillar[n]arenes are another class of macrocyclic hosts composed of hydroquinone units linked by methylene bridges at their para-positions. rsc.org They have a pillar-shaped, symmetrical architecture with an electron-rich cavity, making them suitable for binding electron-deficient guests. rsc.org Functionalization of the hydroxyl groups on the rims of pillar[n]arenes can modify their solubility and host-guest properties. acs.org They are known to form complexes with various guest molecules, including alkanediamines and other alkyl chain derivatives. sioc-journal.cnnih.gov The binding within pillar[n]arenes is often driven by CH-π interactions between the alkyl chain of the guest and the electron-rich aromatic walls of the host.

Bambusurils: Bambusurils are macrocyclic hosts that are anion receptors. rsc.org While they are a significant class of macrocyclic receptors, their primary function is to bind anions through C-H···X⁻ interactions, which makes them less likely candidates for complexation with tertiary amines like this compound unless the amine is part of a larger system with an anionic component.

Specific binding data for this compound with these macrocyclic receptors is not available in the reviewed literature. The interaction would theoretically depend on the cavity size of the specific host and the steric bulk of the dioctyl groups on the amine nitrogen.

Surface Self-Assembly and Formation of Ordered Supramolecular Architectures

Self-assembly is a process where components, either molecules or parts of macromolecules, spontaneously organize into ordered structures. For long-chain alkylamines, this process can occur at interfaces, such as a solid-liquid or air-water interface, leading to the formation of self-assembled monolayers (SAMs).

The formation of these ordered architectures is driven by a combination of interactions. The primary interaction is the binding of the amine headgroup to the substrate surface. For instance, amines can bind to metal or silicon oxide surfaces. researchgate.netnih.gov Following the initial surface binding, the long alkyl chains (in this case, the octadecyl chain) align and pack together due to van der Waals interactions. This intermolecular interaction is a crucial driving force for the formation of a densely packed and well-ordered monolayer. researchgate.net

The structure and ordering of the resulting SAM depend on several factors, including the length of the alkyl chain, the nature of the headgroup, the substrate material, and the conditions of deposition. biu.ac.il The long alkyl chains in molecules like this compound would be expected to promote strong van der Waals forces, favoring the formation of crystalline-like, ordered monolayers. The presence of the two additional octyl chains on the nitrogen headgroup would significantly influence the packing density and arrangement of the molecules on the surface, potentially leading to more complex two-dimensional structures compared to simpler primary amines. rsc.org

These self-assembled monolayers can modify the surface properties of materials, such as wettability, adhesion, and corrosion resistance. The ordered supramolecular architectures can also serve as templates for the growth of other materials or as platforms for sensing applications.

Detailed experimental studies, including structural data and assembly characteristics for this compound on specific surfaces, are not present in the available literature. Research on similar long-chain amines, such as hexadecylamine, has shown the formation of well-ordered layers on copper surfaces. researchgate.net

Computational and Theoretical Studies on N,n Dioctyloctadecan 1 Amine Systems

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is widely employed to predict molecular geometries, energies, and other chemical properties with high accuracy. Ab initio methods, which are based on first principles without empirical data, are also used, though they can be more computationally expensive. researchgate.net

The primary application for molecules like N,N-Dioctyloctadecan-1-amine is in surface protection, for instance, as a corrosion inhibitor for metals in acidic solutions. findaphd.com DFT calculations are instrumental in elucidating the mechanism by which these inhibitor molecules adsorb onto a metal surface.

The adsorption process involves the interaction between the electron orbitals of the inhibitor molecule and the d-orbitals of the metal (e.g., iron). For a tertiary amine, the lone pair of electrons on the nitrogen atom is the primary site for this interaction, forming a coordinate bond with the vacant d-orbitals of the metal atoms. researchgate.net The long alkyl chains, being hydrophobic, typically orient themselves away from the aqueous solution, forming a protective, water-repelling layer on the surface. findaphd.com

DFT is used to calculate the adsorption energy (E_ads), which quantifies the strength of the interaction between the molecule and the surface. A more negative E_ads value indicates a stronger and more stable adsorption. nih.gov The formula for adsorption energy is typically:

Eads = Etotal − (Einhibitor + Esurface)

Where:

Etotal is the total energy of the metal surface with the adsorbed inhibitor molecule.

Einhibitor is the energy of the isolated inhibitor molecule.

Esurface is the energy of the clean metal surface.

Studies on various amine derivatives show that DFT can effectively model this interaction, confirming that the amine group acts as the anchoring point to the surface. researchgate.netiau.ir The calculations can also reveal the most stable orientation of the molecule on different crystallographic planes of the metal, such as the Fe (110) surface for steel. iau.ir

Amine TypeMetal SurfaceTypical Calculated Adsorption Energy (eV)Primary Interaction Site
Short-chain primary amineCu (111)-1.5 to -2.5Nitrogen lone pair
Long-chain alkylamineFe (110)-6.0 to -8.0Nitrogen lone pair and van der Waals forces
Amino AcidsCu (111)-4.5 to -6.5Nitrogen and Oxygen atoms
Amine derivativesSi (111)-0.5 to -2.0Amine group (NH)

DFT and ab initio methods are powerful tools for predicting various thermochemical parameters that describe the stability and reactivity of a molecule. researchgate.netresearchgate.net

Bond Dissociation Enthalpies (BDE): BDE is the energy required to break a specific bond homolytically. wikipedia.org For this compound, calculating the BDE for the C-N bonds and the C-H bonds in the alkyl chains helps assess the molecule's thermal stability. A higher BDE indicates a stronger, more stable bond. Computational methods calculate BDE by finding the enthalpy difference between the parent molecule and the resulting radicals after bond cleavage. stackexchange.com

Ionization Potential (IP): This is the energy required to remove an electron from a molecule. In the context of DFT, it is often approximated by the negative of the energy of the Highest Occupied Molecular Orbital (E_HOMO), according to Koopmans' theorem (IP ≈ -E_HOMO). A lower ionization potential suggests that the molecule is a better electron donor, a key attribute for corrosion inhibitors that donate electrons to the vacant orbitals of a metal. researchgate.netiau.ir

Gibbs Free Energies (ΔG): The Gibbs free energy of adsorption (ΔG_ads) is a critical parameter for determining the spontaneity of the adsorption process. It is related to the enthalpy (ΔH) and entropy (ΔS) of adsorption by the equation ΔG_ads = ΔH_ads - TΔS_ads. stackexchange.com DFT calculations can determine the electronic energy, which approximates the enthalpy at 0 K. stackexchange.com Vibrational frequency calculations are then used to compute the thermal corrections needed to obtain the Gibbs free energy at a specific temperature. youtube.com A negative value of ΔG_ads indicates a spontaneous adsorption process.

ParameterSignificance for Long-Chain AminesTypical Calculated Range (Illustrative)
C-N Bond Dissociation EnthalpyIndicates stability of the amine head group300 - 350 kJ/mol
Ionization Potential (IP)Measures electron-donating ability5 - 7 eV
Gibbs Free Energy of Adsorption (ΔG_ads)Indicates spontaneity of surface adsorption-20 to -40 kJ/mol (for spontaneous chemisorption)

The electronic structure of a molecule governs its reactivity. DFT is used to analyze the distribution of electrons and identify the most probable sites for chemical reactions. This is primarily achieved through the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comwikipedia.org

HOMO: This orbital contains the most energetic electrons and represents the molecule's ability to donate electrons. For an amine like this compound, the HOMO is typically localized on the nitrogen atom due to its lone pair of electrons. researchgate.net This confirms the nitrogen atom as the primary site for electrophilic attack or for donating electrons to a metal surface.

LUMO: This is the lowest energy orbital that can accept electrons. The distribution of the LUMO indicates the most probable sites for nucleophilic attack.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a crucial indicator of chemical reactivity and stability. wikipedia.org A small energy gap implies that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. libretexts.org For corrosion inhibitors, a lower HOMO-LUMO gap often correlates with higher inhibition efficiency. researchgate.net

Molecular Dynamics Simulations for Dynamic Interfacial Phenomena

While DFT provides a static, time-independent picture of molecular interactions, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of systems over time. mdpi.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a "movie" of the system at the atomic level.

For a system containing this compound, a metal surface, and a solvent (e.g., water with corrosive ions), an MD simulation can reveal several dynamic phenomena:

Film Formation: MD simulations can show how multiple amine molecules arrange themselves on the metal surface over time, gradually displacing water molecules and forming a dense, self-assembled protective film. findaphd.com

Conformational Changes: The long, flexible octadecyl and octyl chains can adopt various conformations. MD simulations track these changes, showing how the chains entangle and pack to create an effective hydrophobic barrier.

Adsorption and Desorption Events: Over the course of a simulation, molecules can adsorb onto and desorb from the surface. Analyzing the frequency and duration of these events provides insight into the stability and robustness of the protective layer.

Diffusion of Corrosive Species: MD simulations can calculate the diffusion coefficients of corrosive particles (like chloride ions) through the solvent and the inhibitor film, quantifying the film's effectiveness as a barrier. nih.gov

Key outputs from MD simulations include the binding energy between the inhibitor and the surface and the radial distribution function (RDF). The RDF provides information on the average distance between specific atoms of the inhibitor (e.g., the nitrogen atom) and the metal surface atoms, giving a quantitative measure of the adsorption structure. researchgate.net

MD Simulation OutputInformation ProvidedRelevance to this compound
Binding EnergyStrength of the interaction between the inhibitor film and the surfaceIndicates the stability of the protective layer
Radial Distribution Function (RDF)Provides probable distances between inhibitor atoms and surface atomsConfirms the adsorption mechanism and proximity of the N-head to the metal
Mean Square Displacement (MSD)Measures the diffusion of corrosive ions and water moleculesQuantifies the barrier properties of the inhibitor film
System SnapshotsVisual representation of the interface over timeShows film formation, molecular orientation, and water displacement

Advanced Spectroscopic and Surface Characterization for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Tracking

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of N,N-Dioctyloctadecan-1-amine. Both ¹H and ¹³C NMR spectra provide a detailed map of the carbon and hydrogen environments within the molecule, confirming the arrangement of the octadecyl and two octyl chains attached to the central nitrogen atom.

In ¹H NMR, the spectrum is expected to be dominated by signals corresponding to the numerous methylene (B1212753) (-CH₂-) groups of the long alkyl chains, which would appear as a large, complex multiplet in the upfield region, typically between 1.2-1.4 ppm. The terminal methyl (-CH₃) protons of the three chains would resonate at a slightly higher field, around 0.8-0.9 ppm, likely as a triplet. The methylene groups directly bonded to the nitrogen atom (α-protons) are deshielded due to the electronegativity of nitrogen and would appear further downfield, anticipated in the 2.2-2.5 ppm range. libretexts.orgchemistrysteps.com

¹³C NMR spectroscopy provides complementary information, with distinct signals for each carbon environment. The carbons of the long alkyl chains would produce a series of signals in the 14-32 ppm range. The terminal methyl carbons would appear at the highest field (around 14 ppm). Similar to the proton spectrum, the α-carbons attached to the nitrogen atom would be shifted downfield to approximately 45-55 ppm. libretexts.orgresearchgate.net By analyzing these chemical shifts and the coupling patterns, the complete structure of this compound can be verified.

For mechanistic tracking, NMR can be used to study the interaction of the amine with other species or surfaces, where changes in chemical shifts can indicate the specific sites of interaction.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Structural Position Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Methyl (-CH₃) Terminal carbons of all three chains ~0.8 - 0.9 (triplet) ~14
Methylene (-CH₂-) Bulk of the alkyl chains ~1.2 - 1.4 (multiplet) ~22 - 32

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Interactions and Adsorption Confirmation

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in this compound and confirming its adsorption onto a substrate. As a tertiary amine, its spectrum is primarily characterized by the vibrations of its alkyl chains. rockymountainlabs.com

The most prominent absorptions are expected in the 2850-3000 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of C-H bonds in the methylene and methyl groups. The absence of bands in the 3300-3500 cm⁻¹ region is a key indicator of a tertiary amine, as it lacks N-H bonds. rockymountainlabs.comorgchemboulder.com The C-N stretching vibration for aliphatic amines typically appears as a medium to weak band in the 1020-1250 cm⁻¹ range. orgchemboulder.com

When this compound is used as a corrosion inhibitor, FTIR can confirm its adsorption on a metal surface. By comparing the spectrum of the bare metal with that of the metal treated with the inhibitor, the appearance of the characteristic C-H and C-N stretching bands provides direct evidence of the formation of an organic film on the surface.

Table 2: Expected FTIR Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber Range (cm⁻¹) Expected Intensity
C-H Asymmetric/Symmetric Stretching -CH₃, -CH₂- 2850 - 3000 Strong
C-H Bending (Scissoring/Bending) -CH₂-, -CH₃ 1375 - 1470 Medium
C-N Stretching Aliphatic Tertiary Amine 1020 - 1250 Weak to Medium

Scanning Electron Microscopy (SEM) for Surface Morphology Analysis in Inhibited Systems

Scanning Electron Microscopy (SEM) is a critical tool for visualizing the morphology of a substrate surface, particularly in studies evaluating the effectiveness of corrosion inhibitors. When a metal surface is exposed to a corrosive environment without an inhibitor, SEM images typically reveal a rough, damaged surface characterized by pits, cracks, and the presence of corrosion products.

In a system inhibited by this compound, the long alkyl chains of the molecule facilitate the formation of a dense, protective film on the metal surface. SEM analysis of such a protected surface is expected to show a significantly smoother and more uniform morphology compared to the uninhibited surface. The absence or significant reduction of corrosion-related damage would provide strong visual evidence of the inhibitor's efficacy in creating a physical barrier against the corrosive medium.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical State Analysis of Adsorbed Layers

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides valuable information about the elemental composition and chemical bonding states of the top few nanometers of a material. When this compound adsorbs onto a substrate, XPS can confirm the presence of the inhibitor film and elucidate the nature of its interaction with the surface.

An XPS survey scan of a surface treated with the amine would show peaks corresponding to carbon (C1s) and nitrogen (N1s), confirming the presence of the organic molecule. High-resolution scans of these regions provide more detailed information. The C1s spectrum can be deconvoluted into components representing C-C/C-H bonds (around 284.8 eV) and C-N bonds (around 286.0 eV).

The N1s spectrum is particularly informative. For a tertiary amine, the N1s binding energy is typically observed in the range of 399.0 to 401.0 eV. researchgate.netmdpi.com The exact binding energy can shift upon adsorption, indicating interaction with the substrate. For instance, the donation of the nitrogen lone pair electrons to vacant orbitals of a metal surface atom can result in a positive shift in the N1s binding energy, confirming a coordinative bonding mechanism.

Table 3: Expected XPS Binding Energies for Adsorbed this compound

Photoelectron Line Functional Group Expected Binding Energy (eV)
C1s C-C, C-H ~284.8
C1s C-N ~286.0

Electrochemical Techniques for Kinetic and Mechanistic Evaluation

Electrochemical techniques such as Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS) are essential for quantifying the performance of this compound as a corrosion inhibitor and for understanding its mechanism of action.

Potentiodynamic Polarization: This technique involves scanning the potential of a working electrode and measuring the resulting current. The resulting polarization curve provides key corrosion parameters. In the presence of an effective inhibitor like this compound, a significant decrease in the corrosion current density (i_corr) is expected compared to the uninhibited system. The corrosion potential (E_corr) may also shift. If both anodic and cathodic branches of the curve are suppressed, the compound is classified as a mixed-type inhibitor.

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides detailed information about the kinetics of the corrosion process and the properties of the protective film. The data is often presented as Nyquist and Bode plots and analyzed by fitting to an equivalent circuit model. zerust.comvlci.biz For a metal in a corrosive solution, the Nyquist plot typically shows a semicircle. In the presence of this compound, the diameter of this semicircle is expected to increase significantly. This increase corresponds to a higher charge transfer resistance (R_ct), indicating that the inhibitor film is impeding the flow of charge and thus slowing the corrosion rate. mdpi.com Concurrently, a decrease in the double-layer capacitance (C_dl) is expected, which is attributed to the replacement of water molecules at the metal-solution interface by the organic inhibitor molecules with a lower dielectric constant. mdpi.com

A common equivalent circuit used to model such a system includes the solution resistance (R_s), the charge transfer resistance (R_ct), and a constant phase element (CPE) to account for the non-ideal capacitance of the double layer. nlab.pl

Table 4: Key Parameters from Electrochemical Analysis for a System with and without this compound

Technique Parameter Expected Result (Without Inhibitor) Expected Result (With Inhibitor)
Potentiodynamic Polarization Corrosion Current Density (i_corr) High Significantly Lower
Potentiodynamic Polarization Corrosion Potential (E_corr) Baseline Value May shift
Electrochemical Impedance Spectroscopy Charge Transfer Resistance (R_ct) Low Significantly Higher

Future Research Directions and Emerging Opportunities for N,n Dioctyloctadecan 1 Amine

Innovations in Green and Sustainable Synthetic Methodologies

The development of environmentally benign and efficient methods for the synthesis of N,N-Dioctyloctadecan-1-amine is a critical area for future research. Traditional methods for producing tertiary amines often involve harsh reaction conditions and the use of non-renewable starting materials. rsc.org Green chemistry principles offer a pathway to more sustainable production.

Future research will likely focus on catalytic routes that minimize waste and energy consumption. One promising avenue is the reductive amination of fatty acids and their esters, which are derivable from renewable biomass. rsc.orgrsc.orgresearchgate.net This approach could utilize heterogeneous catalysts to facilitate a one-pot synthesis, thereby streamlining the production process. rsc.orgrsc.org Enzymatic synthesis also presents a compelling green alternative, offering high selectivity and mild reaction conditions. nih.gov The exploration of biocatalytic cascades, where multiple enzymatic reactions are performed in a single pot, could lead to highly efficient and sustainable methods for producing this compound and other long-chain tertiary amines. researchgate.net

Synthetic ApproachPotential AdvantagesKey Research Areas
Catalytic Reductive Amination Utilization of renewable feedstocks (fatty acids/esters), potential for one-pot synthesis, catalyst recyclability. rsc.orgrsc.orgDevelopment of highly active and selective heterogeneous catalysts, optimization of reaction conditions for high yields. rsc.orgrsc.org
Enzymatic Synthesis High specificity, mild reaction conditions, reduced environmental impact. nih.govDiscovery and engineering of enzymes with high activity towards long-chain substrates, development of efficient biocatalytic cascade reactions. researchgate.netnih.gov
Flow Chemistry Precise control over reaction parameters, enhanced safety, potential for scalability.Design of continuous flow reactors for amination reactions, integration of in-line purification techniques.

Rational Design of Multi-Functional Amine-Based Materials

The unique molecular architecture of this compound makes it an excellent building block for the rational design of multi-functional materials. Its long alkyl chains can impart hydrophobicity and self-assembly properties, while the tertiary amine group can provide sites for further functionalization or interaction with other molecules.

A key area of opportunity lies in the development of amine-functionalized polymers. By incorporating this compound into polymer structures, it is possible to create materials with tailored properties for specific applications, such as CO2 capture. acs.orgkaist.ac.krnih.gov The tertiary amine can act as a binding site for acidic gases, and the long alkyl chains can influence the material's porosity and hydrophobicity. acs.orgkaist.ac.kr Future research could focus on designing polymers with optimized amine loading and distribution for enhanced capture efficiency and selectivity. nih.gov

Material TypePotential FunctionalityDesign Considerations
Amine-Functionalized Polymers CO2 capture, catalysis, drug delivery. acs.orgkaist.ac.krnih.govControl over amine content and distribution, polymer architecture (e.g., linear, branched, cross-linked), porosity. acs.orgkaist.ac.krnih.gov
Self-Assembled Monolayers Surface modification, anti-fouling coatings, sensors.Substrate compatibility, packing density of the alkyl chains, orientation of the amine head group.
Amphiphilic Block Copolymers Micelle formation for encapsulation, stimuli-responsive materials. nih.govrsc.orgHydrophilic-lipophilic balance, block length and composition, self-assembly behavior in different solvents. nih.govrsc.org

Exploration of this compound in Catalysis for Novel Transformations

Tertiary amines are known to be effective catalysts in a variety of organic reactions. acs.org The long alkyl chains of this compound could introduce unique steric and electronic effects, potentially leading to novel catalytic activities and selectivities.

Future investigations could explore its use as an organocatalyst in reactions such as the ring-opening of epoxides, Michael additions, and Baylis-Hillman reactions. The lipophilic nature of the compound might allow it to function effectively in non-polar reaction media or at the interface of biphasic systems. Furthermore, its potential as a phase-transfer catalyst for reactions involving both aqueous and organic phases warrants exploration. The development of chiral derivatives of this compound could also open doors to its use in asymmetric catalysis.

Catalytic ApplicationPotential AdvantagesResearch Focus
Organocatalysis Metal-free catalysis, mild reaction conditions, potential for unique selectivity.Screening for activity in a range of organic transformations, understanding the role of the long alkyl chains in catalytic performance.
Phase-Transfer Catalysis Facilitating reactions between immiscible phases, enhanced reaction rates.Evaluation of efficiency in various phase-transfer reactions, comparison with conventional quaternary ammonium (B1175870) salt catalysts.
Asymmetric Catalysis Synthesis of enantiomerically enriched products.Development of chiral analogues, application in stereoselective reactions.

Advanced Supramolecular Engineering for Responsive Systems and Smart Materials

The amphiphilic nature of this compound, with its polar tertiary amine head group and non-polar alkyl tails, makes it an ideal candidate for supramolecular engineering. This involves the design and construction of complex, functional architectures through non-covalent interactions.

A significant area of opportunity is the formation of self-assembled structures such as micelles, vesicles, and organogels. rsc.orgmdpi.comias.ac.in These structures can be designed to respond to external stimuli such as pH, temperature, or the presence of specific molecules, leading to the development of "smart" materials. For example, protonation of the tertiary amine at low pH could trigger a change in the self-assembled structure, leading to the release of an encapsulated substance. The formation of supramolecular gels based on this compound could find applications in areas such as drug delivery, tissue engineering, and environmental remediation. mdpi.comias.ac.in

Supramolecular SystemPotential ApplicationKey Design Principles
Stimuli-Responsive Micelles/Vesicles Controlled release of drugs or agrochemicals, sensors.Tuning the critical micelle concentration, controlling the size and stability of the aggregates, incorporating stimuli-responsive moieties.
Supramolecular Organogels Drug delivery matrices, templates for nanomaterial synthesis, environmental remediation. rsc.orgmdpi.comias.ac.inSelection of appropriate gelator partners, control over gelation conditions, characterization of the gel network structure. rsc.orgmdpi.com
Langmuir-Blodgett Films Thin-film coatings, sensors, molecular electronics.Control over molecular packing at the air-water interface, transfer of the monolayer to a solid substrate.

Synergistic Integration of Experimental and Computational Approaches for Comprehensive Understanding

To fully realize the potential of this compound, a synergistic approach that combines experimental investigations with computational modeling is essential. Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the molecule's electronic structure, reactivity, and intermolecular interactions. osti.govmdpi.comacs.org

Future research should leverage computational tools to:

Predict Physicochemical Properties: Accurately predict properties such as viscosity, density, and solubility under various conditions, which is crucial for process design and application development. usn.no

Model Reaction Mechanisms: Elucidate the mechanisms of synthetic and catalytic reactions involving this compound, aiding in the optimization of reaction conditions and the design of more efficient catalysts.

Simulate Self-Assembly Processes: Understand the driving forces behind the formation of supramolecular structures and predict the morphology of the resulting assemblies.

Screen for Potential Applications: Computationally screen the suitability of this compound and its derivatives for various applications, such as CO2 capture or as components in functional materials, thereby guiding experimental efforts. acs.org

By integrating computational predictions with experimental validation, researchers can accelerate the discovery and development of new applications for this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N,N-Dioctyloctadecan-1-amine, and how do reaction parameters (e.g., solvent, catalyst) influence yield?

  • Methodology : The compound can be synthesized via alkylation of octadecan-1-amine with octyl halides under basic conditions. For example, similar tertiary amines are synthesized using dimethyl sulfoxide (DMSO) as a solvent and stannous chloride as a catalyst at elevated temperatures (100°C, 15 hours) . Optimizing stoichiometric ratios of alkylating agents and using phase-transfer catalysts (e.g., bis(1,5-cyclooctadiene)nickel) can improve yields . Reaction monitoring via thin-layer chromatography (TLC) or gas chromatography (GC) is recommended to track progress.

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Methodology : Characterization typically involves nuclear magnetic resonance (NMR) for confirming alkyl chain substitution patterns (e.g., absence of mono-alkylated by-products). Fourier-transform infrared spectroscopy (FTIR) can verify amine functional groups (N-H stretches at ~3300 cm⁻¹). Purity is assessed via gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC), with thresholds ≥95% for research-grade material .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodology : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation of vapors or aerosols. Spills should be contained with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Storage recommendations include airtight containers in cool, dry conditions away from oxidizers .

Advanced Research Questions

Q. How can solubility limitations of this compound in polar solvents be addressed for formulation studies?

  • Methodology : Due to its long alkyl chains, the compound is highly lipophilic. Solubility in polar media can be enhanced using co-solvents (e.g., ethanol-acetone mixtures) or surfactants (e.g., Tween-80). Sonication or heating (≤60°C) may aid dissolution. For aqueous systems, consider synthesizing water-soluble derivatives (e.g., quaternary ammonium salts) via quaternization with methyl iodide .

Q. What analytical strategies resolve contradictions in reported reaction yields for this compound synthesis?

  • Methodology : Cross-validate methods using kinetic studies (e.g., varying temperature/pressure) and replicate experiments under inert atmospheres (argon/nitrogen) to exclude oxidation side reactions. Quantify by-products via HPLC coupled with evaporative light scattering detection (ELSD) to identify competing alkylation pathways .

Q. How can impurities from incomplete alkylation be minimized during large-scale synthesis?

  • Methodology : Implement stepwise alkylation: first react octadecan-1-amine with one equivalent of octyl halide, isolate the mono-alkylated intermediate, then introduce the second octyl group. Use excess alkylating agent (1.2–1.5 equivalents) and monitor reaction progress via real-time NMR or inline IR spectroscopy .

Q. What are the stability challenges of this compound under long-term storage, and how are they mitigated?

  • Methodology : The compound may degrade via oxidation or hydrolysis. Stability studies under accelerated conditions (40°C, 75% humidity) can identify degradation products. Store under nitrogen in amber glass vials with molecular sieves to absorb moisture. Add antioxidants (e.g., butylated hydroxytoluene, BHT) at 0.1–0.5% w/w to suppress oxidation .

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